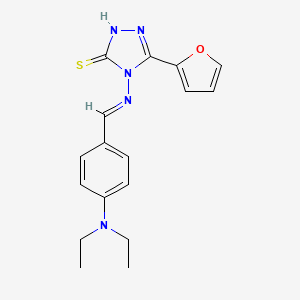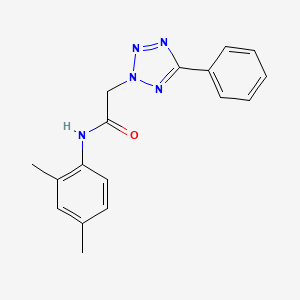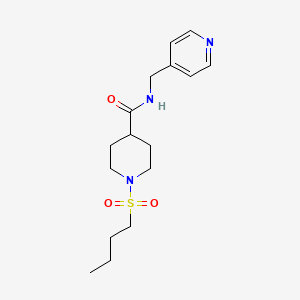
N-(3-CARBAMOYL-4,5-DIMETHYL-2-THIENYL)NICOTINAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CARBAMOYL-4,5-DIMETHYL-2-THIENYL)NICOTINAMIDE typically involves the reaction of 3-carbamoyl-4,5-dimethylthiophene-2-carboxylic acid with nicotinoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and continuous flow reactors.
化学反応の分析
Types of Reactions
N-(3-CARBAMOYL-4,5-DIMETHYL-2-THIENYL)NICOTINAMIDE can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorinating agents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated thiophenes.
科学的研究の応用
N-(3-CARBAMOYL-4,5-DIMETHYL-2-THIENYL)NICOTINAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of N-(3-CARBAMOYL-4,5-DIMETHYL-2-THIENYL)NICOTINAMIDE is not fully understood. it is believed to interact with specific molecular targets and pathways in cells. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. Further research is needed to elucidate the exact mechanisms involved.
類似化合物との比較
Similar Compounds
- N-(3-CARBAMOYL-4,5-DIMETHYL-2-THIENYL)SUCCINAMIC ACID
- N-(3-CARBAMOYL-4,5-DIMETHYL-2-THIENYL)FURAN-2-CARBOXAMIDE
Uniqueness
N-(3-CARBAMOYL-4,5-DIMETHYL-2-THIENYL)NICOTINAMIDE is unique due to its specific structure, which combines a thiophene ring with a nicotinamide moiety. This unique structure may confer specific biological activities and chemical reactivity that are not present in similar compounds.
Conclusion
This compound is a compound with potential applications in various scientific fields Its synthesis, chemical reactions, and potential applications make it an interesting subject for further research
特性
IUPAC Name |
N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2S/c1-7-8(2)19-13(10(7)11(14)17)16-12(18)9-4-3-5-15-6-9/h3-6H,1-2H3,(H2,14,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEGPFIDTMFITPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)C2=CN=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-methylpropyl)-5-[(naphthalen-2-yloxy)methyl]furan-2-carboxamide](/img/structure/B5581041.png)
![4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5581049.png)
![2-chloro-4-fluoro-5-{[(3aS,6aS)-1-methylhexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl]sulfonyl}benzoic acid](/img/structure/B5581054.png)
![2-methyl-7-[3-(trifluoromethoxy)phenyl]pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5581059.png)
![4-{[(E)-(5-bromo-2-thienyl)methylidene]amino}-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5581067.png)

![11-Phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B5581085.png)
![N-methyl-N-[(3-pyridin-3-ylisoxazol-5-yl)methyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5581088.png)
![N-({(2S,4S)-4-fluoro-1-[(1-methylcyclopropyl)carbonyl]pyrrolidin-2-yl}methyl)-3,5-dimethylisoxazole-4-sulfonamide](/img/structure/B5581095.png)
![4-tert-butyl-N-[3-(dimethylamino)phenyl]benzamide](/img/structure/B5581100.png)

![1-tert-butyl-5-oxo-N-[2-(2-pyridinylthio)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B5581132.png)

![3-chloro-4-[(2-ethylphenyl)amino]-1-(2-methylphenyl)-1H-pyrrole-2,5-dione](/img/structure/B5581147.png)
